N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2O3S/c1-27-15-7-3-4-11-9-16(28-17(11)15)14-10-29-19(24-14)25-18(26)12-5-2-6-13(8-12)20(21,22)23/h2-10H,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARAPSPOQNRZOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include methoxybenzofuran, thiazole derivatives, and trifluoromethylbenzoyl chloride. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Thiazole-Benzamide Derivatives
a. 3-Fluoro-N-[4-(tert-butyl)-1,3-thiazol-2-yl]benzamide (TTFB)
- Structure : Features a tert-butyl group on the thiazole and a 3-fluoro substituent on the benzamide.
- The fluorine atom may enhance hydrogen bonding but lacks the strong electron-withdrawing effect of -CF₃ .
b. N-[3-(Trifluoromethyl)phenyl]-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide
- Structure : Contains dual trifluoromethyl groups on both the benzamide and thiazole-linked phenyl ring.
- Activity: This compound (Glide Score: Not reported) is structurally bulkier than the target molecule, which may reduce solubility but improve target selectivity due to increased steric interactions .
c. F5254-0161 (N-[4-(3-oxo-3-(4-[3-(trifluoromethyl)phenyl]piperazin-1-yl)propyl)-1,3-thiazol-2-yl]benzamide)
- Structure : Includes a piperazine-linked trifluoromethylphenyl group and a thiazole-bound benzamide.
- Binding Data : Demonstrated a Glide Score of -6.41 in molecular docking studies, suggesting moderate affinity for Class II transactivator-I (CIITA-I). The target compound’s benzofuran-thiazole core may offer improved π-π stacking compared to F5254-0161’s piperazine chain .
Thiazole-Acetamide Derivatives ()
Compounds 9a–9e (e.g., 9c: 4-bromophenyl-substituted thiazole) exhibit acetamide linkages instead of benzamide groups.
Data Table: Structural and Functional Comparison
*Molecular weights estimated based on structural formulas.
Key Research Findings and Trends
- Trifluoromethyl vs. Halogen Substituents : The -CF₃ group in the target compound likely improves metabolic stability and binding affinity compared to halogens (e.g., bromine in 9c) due to its stronger electron-withdrawing and hydrophobic effects .
- Benzofuran-Thiazole Hybrids : The 7-methoxybenzofuran moiety may enhance π-stacking interactions with aromatic residues in enzyme active sites, a feature absent in simpler thiazole-acetamides () or piperazine derivatives () .
- Synthetic Flexibility : Analogous compounds (e.g., ) are synthesized via coupling reactions under basic or catalytic conditions, suggesting scalable routes for the target molecule .
Biological Activity
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique structural features, which include a combination of benzothiazole and thiazole moieties along with a methoxy-substituted benzofuran. This article explores the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's structure can be summarized as follows:
- Chemical Formula : C12H10N2O2S
- Molecular Weight : 246.29 g/mol
- Functional Groups :
- Benzothiazole
- Thiazole
- Methoxy-substituted benzofuran
These structural characteristics suggest that the compound may interact with various biological targets, enhancing its potential as a therapeutic agent.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. This inhibition could lead to reduced inflammation and associated pain relief.
- Kinase Interaction : Molecular docking studies suggest significant interactions with kinases involved in cell proliferation and survival pathways, indicating potential anticancer activity.
- Antimicrobial Activity : Preliminary studies have indicated that the compound may possess antimicrobial properties, although further research is needed to confirm these effects.
Research Findings
Several studies have investigated the biological activity of this compound and related derivatives. Key findings include:
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides | Benzothiazole derivative | Antimicrobial |
| Psoralen | Benzofuran derivative | Antimicrobial, anticancer |
| 8-Methoxypsoralen | Benzofuran derivative | Antimicrobial |
| 4-Amino-N-(thiazol-2-yl)benzenesulfonamides | Thiazole derivative | Anticonvulsant |
These compounds share structural similarities with this compound and demonstrate various biological activities that could inform its potential applications.
Case Study 1: Anticancer Activity
A study conducted on thiazole derivatives revealed that certain compounds exhibited significant cytotoxic effects against cancer cell lines (e.g., Jurkat and A-431). The structure–activity relationship (SAR) indicated that modifications in the thiazole ring could enhance anticancer potency. This suggests that similar modifications in this compound might also yield promising results.
Case Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that compounds with similar structures inhibited COX enzymes effectively. This finding supports the hypothesis that this compound could serve as a lead compound for developing new anti-inflammatory drugs.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide?
- Answer: Synthesis typically involves multi-step reactions, including:
- Coupling of benzofuran and thiazole moieties via nucleophilic substitution or cyclization .
- Amidation using activated derivatives like benzoyl chlorides (e.g., 3-(trifluoromethyl)benzoyl chloride) in dichloromethane or pyridine, with bases such as potassium carbonate to neutralize HCl byproducts .
- Purification via column chromatography or recrystallization from methanol/ethanol to isolate the final product .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- Answer:
- NMR (¹H/¹³C) : Resolve substituent positions (e.g., methoxy, trifluoromethyl) and confirm amide bond formation .
- X-ray crystallography : Determine crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N dimers) critical for stability .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula and fragmentation patterns .
- HPLC : Assess purity (>95% for pharmacological studies) .
Advanced Research Questions
Q. How can researchers optimize reaction yield and purity during synthesis?
- Answer:
- Solvent selection : Polar aprotic solvents (e.g., CH₂Cl₂, DMF) enhance solubility of intermediates .
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve coupling efficiency .
- Workup optimization : Sequential washes (e.g., NaHCO₃ for acidic byproducts, ether for unreacted reagents) reduce impurities .
- Reaction monitoring : TLC or in-situ FTIR tracks intermediate formation, minimizing over-reaction .
Q. What strategies address contradictions in reported biological activity data?
- Answer:
- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to confirm target specificity .
- Structural analogs : Compare activity of derivatives (e.g., methoxy vs. ethoxy substitutions) to identify pharmacophores .
- Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization quantifies target affinity, resolving false positives from off-target effects .
Q. How can the compound’s pharmacokinetic properties be evaluated in preclinical studies?
- Answer:
- In vitro ADME :
- Microsomal stability assays : Measure metabolic half-life using liver microsomes .
- Caco-2 permeability : Predict intestinal absorption .
- In vivo studies :
- Plasma protein binding : Equilibrium dialysis assesses free drug availability .
- Toxicokinetics : Monitor plasma levels and metabolite profiles in rodent models .
Q. What computational approaches predict target interactions and mechanism of action?
- Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to proposed targets (e.g., kinases, GPCRs) .
- MD simulations : GROMACS or AMBER evaluates binding stability over time (≥100 ns trajectories) .
- QSAR modeling : Correlates substituent effects (e.g., trifluoromethyl hydrophobicity) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
